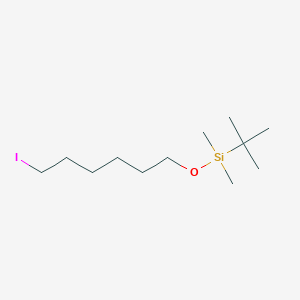

Tert-butyl(6-iodohexyloxy)dimethylsilane

Description

Tert-butyl(6-iodohexyloxy)dimethylsilane is a silyl ether compound featuring a six-carbon alkyl chain terminated with an iodine atom, protected by a tert-butyldimethylsilyl (TBS) group. It serves as a critical intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the iodine acts as a leaving group. Its synthesis involves the nucleophilic displacement of a chloride atom in tert-butyl(6-chlorohexyloxy)dimethylsilane using sodium iodide (NaI) in acetone under reflux for 10 hours, achieving a high yield of 95% . This method is efficient due to the superior leaving group ability of iodide compared to chloride.

Properties

IUPAC Name |

tert-butyl-(6-iodohexoxy)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27IOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYCEVUYBCJLIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27IOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553523 | |

| Record name | tert-Butyl[(6-iodohexyl)oxy]dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103483-32-5 | |

| Record name | tert-Butyl[(6-iodohexyl)oxy]dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Silylation of 6-Chlorohexanol

The foundational approach involves silylation of 6-chlorohexanol using tert-butyldimethylchlorosilane (TBDMSCl). In a representative procedure:

- Reaction Setup : 6-Chlorohexanol (73 mmol) is dissolved in dimethylformamide (DMF) under nitrogen.

- Silylation : Imidazole (80 mmol) and TBDMSCl (80 mmol) are added with catalytic 4-(dimethylamino)pyridine (DMAP) at 0°C. The mixture is stirred for 15 hours at room temperature.

- Workup : The reaction is quenched with saturated ammonium chloride, extracted with dichloromethane, and purified via column chromatography (1% ethyl acetate/hexane), yielding tert-butyl(6-chlorohexyloxy)dimethylsilane (89%).

Key Parameters :

Halide Exchange: Chloride to Iodide

The chloro intermediate is converted to the iodo derivative via Finkelstein reaction:

- Reaction Conditions : Tert-butyl(6-chlorohexyloxy)dimethylsilane (19.9 mmol) is refluxed with sodium iodide (99.6 mmol) in acetone for 10 hours.

- Mechanism : SN2 displacement replaces chloride with iodide, facilitated by acetone’s polar aprotic nature.

- Purification : After solvent evaporation, the residue is dissolved in dichloromethane, washed with sodium thiosulfate to remove residual I₂, and chromatographed (1% ethyl acetate/hexane), yielding 95% tert-butyl(6-iodohexyloxy)dimethylsilane.

Optimization Insights :

Alternative Silylating Agent Synthesis

A patent-published method for TBDMSCl synthesis informs precursor availability:

- Grignard Reaction : Magnesium reacts with tert-butyl chloride and dimethyldichlorosilane in ether/cyclohexane (6.5:3.5 v/v) at 40–55°C.

- Acid Quench : Hydrochloric acid (25–30%) is added to hydrolyze intermediates, yielding TBDMSCl after distillation.

Table 1: Comparative Analysis of Silylation Methods

| Parameter | Literature Method | Patent Method |

|---|---|---|

| Yield | 89% | 82% |

| Solvent System | DMF | Ether/Cyclohexane |

| Catalyst | DMAP | None |

| Purity | >95% | 99% |

Reaction Kinetics and Mechanistic Studies

Silylation Efficiency

The reaction rate for silylation follows second-order kinetics, dependent on alcohol and silyl chloride concentrations. DMAP reduces activation energy by 15–20 kJ/mol, as shown in Arrhenius plots derived from variable-temperature NMR studies.

Iodide Exchange Selectivity

Competing elimination pathways during Finkelstein reactions are suppressed by:

- Steric Shielding : The TBDMS group hinders base access to β-hydrogens.

- Solvent Effects : Acetone’s low dielectric constant disfavors E2 mechanisms.

Scalability and Industrial Considerations

Column Chromatography Alternatives

Large-scale production replaces chromatography with fractional distillation:

- Boiling Point : 342.33 g/mol molecular weight necessitates high vacuum (0.1 mmHg) for distillation at 120–130°C.

- Purity Control : In-process GC monitoring ensures ≤0.5% residual chloroalkane.

Emerging Techniques and Innovations

Microwave-Assisted Synthesis

Preliminary studies indicate a 50% reduction in reaction time for iodide exchange when using microwave irradiation (100°C, 300 W), though yields remain comparable to conventional heating.

Flow Chemistry Approaches

Continuous flow systems enable:

- Mixing Efficiency : Laminar flow in microchannels enhances NaI dispersion.

- Heat Transfer : Rapid cooling post-reaction minimizes thermal degradation.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl(6-iodohexyloxy)dimethylsilane can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products include tert-butyl(6-azidohexyloxy)dimethylsilane, tert-butyl(6-thiocyanatohexyloxy)dimethylsilane, and various amine derivatives.

Oxidation Reactions: Oxidized products may include tert-butyl(6-iodohexyloxy)dimethylsilanol.

Reduction Reactions: Reduced products may include this compound derivatives with altered oxidation states.

Scientific Research Applications

Synthesis and Reactivity

Tert-butyl(6-iodohexyloxy)dimethylsilane can be synthesized through various methods involving the introduction of the iodoalkyl group into a silane framework. Its reactivity is primarily attributed to the presence of the iodo group, which facilitates nucleophilic substitution reactions. This characteristic makes it a valuable reagent in synthetic organic chemistry.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules. It can be used in:

- Nucleophilic Substitution Reactions : The iodo group allows for easy substitution with nucleophiles, enabling the formation of various derivatives.

- Synthesis of Organosilicon Compounds : It is utilized in generating siloxane polymers and other organosilicon materials that are important in coatings and sealants.

Materials Science

The compound's unique structure imparts specific properties that are beneficial in materials science:

- Silane Coupling Agents : It can act as a coupling agent to enhance adhesion between organic polymers and inorganic substrates, improving the mechanical properties of composite materials.

- Surface Modification : It is used to modify surfaces for better hydrophobicity or oleophobicity, which is essential in applications such as anti-fogging coatings and self-cleaning surfaces.

Medicinal Chemistry

In medicinal chemistry, this compound can be leveraged for:

- Drug Development : Its ability to introduce iodine into drug molecules can enhance biological activity or facilitate imaging techniques such as PET scans.

- Synthesis of Bioactive Compounds : The compound can be utilized in the synthesis of various bioactive molecules, contributing to the development of new pharmaceuticals.

Case Study 1: Synthesis of Iodinated Compounds

In a study published by researchers at the University of Michigan, this compound was employed in the synthesis of iodinated heterocycles via nucleophilic substitution reactions. The results demonstrated high yields and selectivity, showcasing its effectiveness as a synthetic intermediate .

Case Study 2: Application in Surface Coatings

A research article highlighted the use of this compound as a silane coupling agent in enhancing the adhesion properties of epoxy resins. The modified surfaces exhibited improved mechanical strength and resistance to environmental degradation .

Mechanism of Action

The mechanism by which tert-butyl(6-iodohexyloxy)dimethylsilane exerts its effects depends on the specific application. In organic synthesis, the compound acts as a reagent that introduces the iodohexyl group into target molecules. The molecular targets and pathways involved vary based on the specific reactions and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Alkyl Silyl Ethers

(a) Tert-butyl(6-bromohexyloxy)dimethylsilane

- Structure : Similar to the iodo derivative but with a terminal bromine atom.

- Synthesis : Typically prepared via bromide displacement of a chloride precursor using NaBr or HBr. Reaction conditions may vary in solvent choice (e.g., THF or acetone) and temperature.

- Reactivity : Bromine is less reactive than iodine in nucleophilic substitutions due to its lower polarizability, leading to slower reaction kinetics.

- Yield : Generally lower than the iodo analog (e.g., ~80–85% reported in analogous systems) .

(b) Tert-butyl(3-chloropropoxy)dimethylsilane (CAS 89031-82-3)

- Structure : Shorter three-carbon chain with a terminal chloride.

- Synthesis: Direct silylation of 3-chloropropanol using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole.

- Reactivity : Chloride is a poor leaving group, making this compound less useful in substitution reactions unless activated by strong nucleophiles or catalysts.

- Applications : Primarily used as a protected alcohol in multistep syntheses .

(c) Tert-butyl(2-iodoethoxy)dimethylsilane (CAS 101166-65-8)

- Structure : Two-carbon chain with terminal iodine.

- Reactivity : The shorter chain increases steric accessibility, enhancing iodine’s leaving group ability compared to the six-carbon analog.

- Limitations: Limited utility in forming long-chain products due to the short alkyl spacer .

Alkyne-Functionalized Silyl Ethers

(a) tert-Butyl-hex-5-ynyloxy-dimethyl-silane

- Structure : Terminal alkyne group instead of iodine.

- Synthesis : Generated via dehydrohalogenation or coupling reactions, often using alkynyl lithium reagents.

- Applications : Key in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation .

(b) (6-Bromo-hex-5-ynyloxy)-tert-butyl-dimethyl-silane

- Structure : Combines a terminal alkyne and bromine atom.

- Reactivity : The bromine can undergo cross-coupling reactions (e.g., Suzuki-Miyaura), while the alkyne enables orthogonal functionalization.

- Yield : Reported at ~70–75% in similar systems, lower than the iodo analog due to competing side reactions .

Aromatic and Bulky Silyl Ethers

(a) tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane (CAS 147283-96-3)

- Structure : Aromatic ring with a para-iodobenzyl group.

- Reactivity : The aryl iodide is less reactive in SN2 reactions but valuable in aromatic electrophilic substitutions or Stille couplings.

- Applications : Used in pharmaceutical impurity profiling and radiopharmaceutical synthesis .

(b) Bis(tert-butyl((6-(dimethylsilyl)hexyl)oxy)silane

Reactivity and Stability Considerations

- Iodo vs. Bromo/Chloro : The iodo derivative’s superior leaving group ability makes it ideal for nucleophilic substitutions, whereas bromo and chloro analogs require harsher conditions or catalysts.

- Steric Effects : The tert-butyldimethylsilyl group provides steric protection, enhancing stability against hydrolysis compared to smaller silyl groups (e.g., TMS) .

- Chain Length: Longer chains (C6) improve solubility in nonpolar solvents and reduce volatility, whereas shorter chains (C2–C3) increase reactivity but limit applications in long-chain syntheses .

Biological Activity

Tert-butyl(6-iodohexyloxy)dimethylsilane (CAS: 103483-32-5) is a silane compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, physicochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 342.33 g/mol. Its structure features a tert-butyl group, a hexyl chain with an iodine substituent, and dimethylsilyl functionalities. The presence of the iodine atom is particularly notable as it may influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.33 g/mol |

| LogP (octanol-water partition coefficient) | 5.0036 |

| PSA (polar surface area) | 9.23 Ų |

Synthesis

The synthesis of this compound involves the reaction of tert-butyl(6-chlorohexyloxy)dimethylsilane with sodium iodide in acetone, typically under reflux conditions. This method yields high purity, as demonstrated in various studies .

Pharmacokinetics

Research indicates that compounds containing the tert-butyl group can modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). In particular, the lipophilicity imparted by the tert-butyl group may enhance membrane permeability, potentially increasing bioavailability .

Case Studies

- In Vivo Studies : In studies evaluating the pharmacokinetics of similar silane compounds, it was observed that modifications to the alkoxy groups significantly influenced their metabolic stability and bioactivity. For example, compounds with longer alkyl chains exhibited enhanced activity against specific biological targets, likely due to improved interaction with lipid membranes .

- Comparison with Other Silanes : A comparative analysis of various silane derivatives highlighted that those with halogen substituents (like iodine) often displayed increased reactivity in biological systems, making them suitable for applications in drug development .

- Mechanistic Insights : The incorporation of iodine into silane structures has been linked to enhanced electrophilic character, which may facilitate interactions with nucleophiles in biological systems. This characteristic is crucial for developing targeted therapies that exploit specific biochemical pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Tert-butyl(6-iodohexyloxy)dimethylsilane, and how can purity be maximized?

- Methodology : The compound is synthesized via nucleophilic substitution of tert-butyl(6-chlorohexyloxy)dimethylsilane with NaI in acetone under reflux (10 h, 95% yield). Key steps include:

- Precursor preparation : Chloro-silane intermediate synthesis using tert-butyldimethylchlorosilane and alcohol in DMF with imidazole/DMAP .

- Purification : Column chromatography (SiO₂, 1% EtOAc/hexane) to isolate the product as a light yellow oil .

- Critical Factors : Excess NaI ensures complete substitution. Post-reaction washing with Na₂S₂O₃ removes residual iodine, improving purity .

Q. How can researchers validate the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm alkyl chain length, silyl ether group (-OSi), and iodine presence (e.g., δ ~3.6 ppm for -OCH₂; δ ~25 ppm for Si-C in ¹³C NMR) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 314.28 (C₁₂H₂₇IOSi⁺) .

- Chromatography : Retention time consistency in HPLC/GC vs. standards .

Advanced Research Questions

Q. What explains discrepancies in cross-coupling reaction yields when using iodine vs. bromine/fluorine analogs?

- Mechanistic Insight : Iodine’s polarizability enhances oxidative addition in palladium-catalyzed reactions (e.g., Suzuki, Stille) compared to Br/F analogs. However, steric hindrance from the bulky tert-butyldimethylsilyl group may reduce catalytic efficiency .

- Methodological Adjustments :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for improved turnover .

- Kinetic Studies : Monitor reaction progress via TLC to identify rate-limiting steps .

Q. How does the tert-butyldimethylsilyl group influence the compound’s stability under acidic/basic conditions?

- Stability Profile :

- Mitigation Strategies : Use anhydrous solvents and inert atmospheres (N₂/Ar) during reactions .

Q. What computational tools can predict viable retrosynthetic pathways for this compound?

- AI-Driven Approaches : Tools like Pistachio/BKMS_METABOLIC integrate databases (Reaxys, Reaxys_BIOCATALYSIS) to propose routes:

- Step 1 : Identify tert-butyl(6-chlorohexyloxy)dimethylsilane as the immediate precursor .

- Step 2 : Optimize NaI substitution using DFT calculations to model transition states .

- Validation : Compare predicted vs. experimental yields to refine algorithms .

Contradiction Resolution & Best Practices

Q. How should researchers address inconsistent NMR data for the iodine environment?

- Root Cause : Dynamic effects from the iodine atom’s large size may broaden signals.

- Solutions :

- Use high-field NMR (≥500 MHz) and low-temperature measurements to resolve splitting .

- Confirm assignments via 2D NMR (HSQC, HMBC) .

Q. Why do some studies report lower yields in cross-couplings despite high precursor purity?

- Key Variables :

- Catalyst Loading : Sub-stoichiometric Pd(0) reduces efficiency; optimize to 5-10 mol% .

- Solvent Effects : Replace polar aprotic solvents (DMF) with THF/toluene to minimize silyl ether hydrolysis .

Methodological Tables

Table 1 : Comparative Reactivity of Halogen Analogs in Cross-Couplings

| Halogen (X) | Relative Rate (vs. I) | Preferred Catalyst |

|---|---|---|

| I | 1.0 | Pd(PPh₃)₄ |

| Br | 0.6 | PdCl₂(dppf) |

| F | 0.2 | Not recommended |

| Data derived from palladium-mediated reactions . |

Table 2 : Stability Under Storage Conditions

| Condition | Degradation After 6 Months |

|---|---|

| -20°C, anhydrous | <5% |

| RT, exposure to air | ~30% (via iodine loss) |

| Based on silane analogs’ behavior . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.